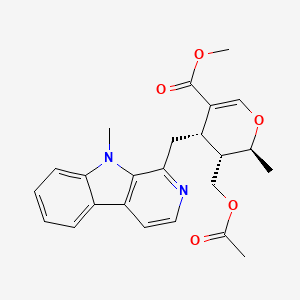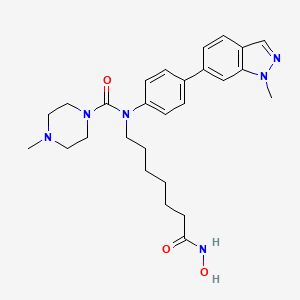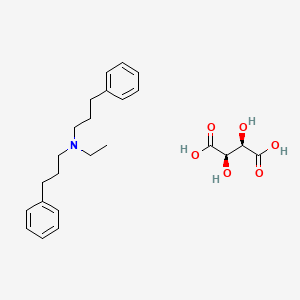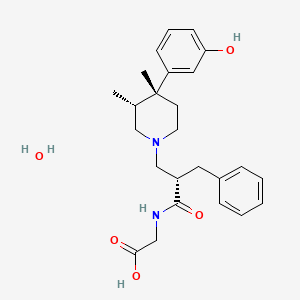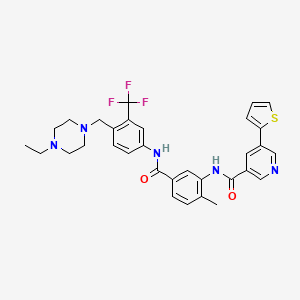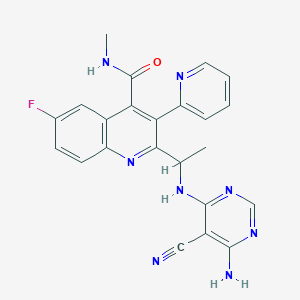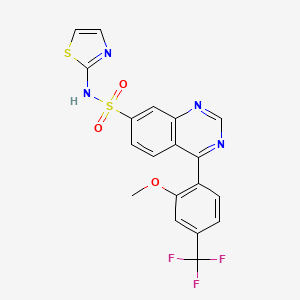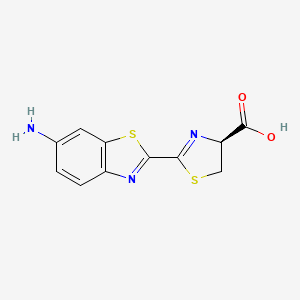
Aminoluciferin
Vue d'ensemble
Description
Aminoluciferin is a molecule that is widely used in bioluminescence imaging (BLI) as a reporter gene in assays to study gene expression, gene delivery, and more . It is used in the luciferin-luciferase system, which is an indispensable method for the noninvasive visualization of cell populations and biochemical events in living animals .
Synthesis Analysis
The synthesis of Aminoluciferin involves a design concept for functional bioluminogenic substrates based on the aminoluciferin (AL) scaffold . A convenient, high-yield method for synthesizing N-alkylated ALs has been developed .Molecular Structure Analysis
The molecular formula of Aminoluciferin is C11H9N3O2S2 . The molecular weight is 279.3 g/mol . The exact mass and monoisotopic mass are 279.01361889 g/mol .Chemical Reactions Analysis
In the chemical reaction of firefly/click beetle bioluminescence, d-luciferin is adenylated by luciferase using adenosine triphosphate (ATP) followed by reaction with molecular oxygen to generate a high-energy dioxetane intermediate .Physical And Chemical Properties Analysis
Aminoluciferin has a molecular weight of 279.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 142 Ų .Applications De Recherche Scientifique
Bioluminescence
Aminoluciferin is a key component in bioluminescence, a natural phenomenon where living organisms produce light . The light is produced when an enzyme known as luciferase catalyzes the oxidation of a small-molecule substrate, known as luciferin . This trait has independently evolved dozens of times, with current estimates ranging from 40 to 100, based on the biochemical diversity found across bioluminescence systems .
Biosynthetic Pathways
Aminoluciferin plays a crucial role in biosynthetic pathways. A number of recent publications have revealed the partial D-luciferin biosynthetic pathway using incorporation of stable isotope-labeled compounds into the adult lantern of the live firefly Aquatica lateralis .
Gene Assays
The bioluminescence reaction involving aminoluciferin is routinely used for gene assays . This application allows researchers to monitor gene expression and other genetic phenomena.
Detection of Protein-Protein Interactions
Aminoluciferin is used in the detection of protein-protein interactions . This is particularly useful in studying cellular processes and understanding diseases at the molecular level.
High-Throughput Screening (HTS) in Drug Discovery
Aminoluciferin is used in high-throughput screening (HTS) in drug discovery . HTS is a method used in scientific research to quickly assay the biological or biochemical activity of a large number of drug-like compounds.
Bioluminescence-Induced Photo-Uncaging of Small Molecules
One of the more recent applications of bioluminescence in biomedicine includes the bioluminescence-induced photo-uncaging of small molecules . This technique allows for the controlled release of bioactive molecules in response to light, which can be useful in targeted drug delivery systems.
Mécanisme D'action
Target of Action
Aminoluciferin primarily targets the enzyme firefly luciferase . This enzyme is responsible for catalyzing the oxidation of luciferin, a small organic molecule, in the presence of molecular oxygen . Aminoluciferin, being an analog of luciferin, can also be recognized and acted upon by this enzyme . Another significant target of aminoluciferin is tyrosinase , a copper-containing enzyme that serves as an important biomarker in melanoma and is related to hyperpigmentation of the skin, melasma, age spots, and albinism .
Mode of Action
Aminoluciferin interacts with its targets, primarily firefly luciferase, in a similar manner to D-luciferin . The enzyme luciferase catalyzes the adenylation and oxidation of aminoluciferin, similar to D-luciferin, to chemically generate visible light . This light-emitting reaction is a key part of bioluminescence, a phenomenon involving light emission by live organisms .
Biochemical Pathways
The biochemical pathway of aminoluciferin involves the oxidation of the compound by the enzyme luciferase in the presence of molecular oxygen . This reaction results in the production of light, a characteristic feature of bioluminescence . The exact biochemical pathway leading to light emission has been fully elucidated only for a few bioluminescence systems, and the pathway for aminoluciferin is likely to be similar .
Pharmacokinetics
The pharmacokinetics of aminoluciferin, including its absorption, distribution, metabolism, and excretion (ADME) properties, can influence its bioavailability and efficacy . Differences in substrate affinity, lipophilicity, and functionality are anticipated to affect the pharmacokinetics of aminoluciferin in vivo . .
Result of Action
The primary result of aminoluciferin’s action is the generation of light, which is used in biological assays and imaging . The use of aminoluciferin can extend the scope of this light-emitting reaction, potentially increasing near-infrared photon flux over that of D-luciferin in live luciferase-expressing cells . This makes aminoluciferin a valuable tool in bioluminescent imaging, allowing for the detection of various biological processes in real-time .
Action Environment
The action, efficacy, and stability of aminoluciferin can be influenced by various environmental factors. For instance, the presence of molecular oxygen is crucial for the oxidation of aminoluciferin, a key step in the light-emitting reaction . Additionally, the intracellular environment can impact the accessibility of aminoluciferin to luciferase, thereby affecting the overall performance of bioluminescence imaging . .
Orientations Futures
Propriétés
IUPAC Name |
(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKXOOBAVPKR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoluciferin | |
Q & A
Q1: How does aminoluciferin interact with firefly luciferase to produce bioluminescence?
A1: Aminoluciferin acts as a substrate for firefly luciferase. In the presence of ATP, magnesium ions, and oxygen, luciferase catalyzes the oxidation of AL to oxyluciferin. This reaction generates a photon of light, leading to the observed bioluminescence. []
Q2: What is the role of ATP in the luciferase-catalyzed reaction with aminoluciferin?
A2: ATP provides the energy required for the luciferase-catalyzed reaction. It participates in the activation of AL, forming luciferyl adenylate, an intermediate crucial for the subsequent oxidation step. []
Q3: What are the downstream effects of aminoluciferin cleavage in bioluminescent assays?
A3: In coupled bioluminescent assays, AL is often conjugated to a molecule of interest through a specific peptide sequence. Cleavage of this peptide by a target enzyme releases free AL. This free AL is then available to react with luciferase, generating a luminescent signal proportional to the enzyme activity. [, , ]
Q4: What is the molecular formula and weight of aminoluciferin?
A4: The molecular formula of AL is C11H10N2O3S, and its molecular weight is 250.27 g/mol. []
Q5: Are there any spectroscopic data available for aminoluciferin?
A5: Yes, AL exhibits characteristic spectroscopic properties. It displays solvatochromism, meaning its fluorescence emission wavelength varies depending on the solvent polarity. Additionally, its fluorescence is sensitive to pH and water concentration. [, ]
Q6: How does the performance of aminoluciferin compare to D-luciferin in in vivo imaging?
A6: While both are substrates for firefly luciferase, AL derivatives, particularly those with modifications at the 6'-amino position, can exhibit superior properties in vivo. These modifications can enhance intracellular accumulation, prolong circulation time, and lead to brighter and more sustained bioluminescent signals compared to D-luciferin. [, ]
Q7: Can you explain the "split luciferin" concept and its applications using aminoluciferin?
A7: The "split luciferin" approach utilizes the reaction between D-cysteine and a 2-cyanobenzothiazole derivative to generate AL in situ. This reaction can be employed for real-time, non-invasive imaging of enzyme activity in vivo. For example, caspase-dependent cleavage of a peptide conjugated to D-cysteine can release free D-cysteine, allowing it to react with a CBT derivative and generate AL, which is then detected by bioluminescence. [, ]
Q8: How can aminoluciferin be used to study protease activity?
A8: AL can be conjugated to a specific peptide sequence recognized by the target protease. When the protease cleaves the peptide, it releases free AL, which generates a bioluminescent signal upon reaction with luciferase. The intensity of the signal correlates with the level of protease activity. This approach has been used to study various proteases, including caspases, furin, and legumain. [, , , ]
Q9: How do structural modifications of aminoluciferin at the 6'-amino position influence its bioluminescent properties?
A9: Modifications at the 6'-amino position, such as N-alkylation, can significantly impact AL's bioluminescence properties. These changes can alter the emission wavelength, enhance substrate affinity for luciferase, and modify the pharmacokinetic profile of the molecule. For example, N-cycloalkylaminoluciferins (cyaLucs) showed enhanced bioluminescent signals in vitro and in vivo compared to D-luciferin and unmodified AL. [, , ]
Q10: Are there any aminoluciferin derivatives that emit near-infrared light?
A10: Yes, conjugation of AL with near-infrared (NIR) fluorescent dyes like Cy5 can create derivatives that emit light in the NIR region. These derivatives are valuable for in vivo imaging as NIR light penetrates deeper into tissues. []
Q11: What cell-based assays utilize aminoluciferin for bioluminescence imaging?
A12: AL and its derivatives are widely employed in cell-based assays to monitor various cellular processes, including apoptosis, enzyme activity, and protein interactions. For example, AL conjugated to caspase-specific substrates can be used to detect and quantify caspase activation during apoptosis. [, , , ]
Q12: Can aminoluciferin-based probes be used to image enzyme activity in living animals?
A13: Yes, AL-based probes have been successfully used for real-time, non-invasive imaging of enzyme activity in vivo. For instance, probes targeting furin and tyrosinase have enabled the visualization of these enzymes in tumor models. [, ]
Q13: What analytical methods are commonly used to characterize and quantify aminoluciferin and its derivatives?
A13: Various techniques are employed for the characterization and quantification of AL and its derivatives, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




